8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one
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Overview
Description
8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, ethylsulfonyl, and methyl groups in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by sulfonylation using ethylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or sulfonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar in structure but with a different core scaffold.
2-(Ethylsulfonyl)-6-methyl-4H-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
8-Bromo-2-(ethylsulfonyl)-6-methyl-4H-chromen-4-one is unique due to the combination of bromine, ethylsulfonyl, and methyl groups in its structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C12H11BrO4S |
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Molecular Weight |
331.18 g/mol |
IUPAC Name |
8-bromo-2-ethylsulfonyl-6-methylchromen-4-one |
InChI |
InChI=1S/C12H11BrO4S/c1-3-18(15,16)11-6-10(14)8-4-7(2)5-9(13)12(8)17-11/h4-6H,3H2,1-2H3 |
InChI Key |
BIFOKLCDSLMXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br |
Origin of Product |
United States |
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